molecular formula C22H28O8 B591139 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate CAS No. 883872-71-7

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

Cat. No.: B591139
CAS No.: 883872-71-7
M. Wt: 420.458
InChI Key: YWFWDFNNMSZVOA-JXRWWANWSA-N
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Description

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a chemical compound . It is supplied by companies like Leap Chem Co., Ltd for research, development, and production .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C21H26O8 and a molecular weight of 406.431 g/mol . Other specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Cytotoxic Activities

Research on sesquiterpene lactones, including 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, has demonstrated potent cytotoxic activities against various tumor cell lines. For instance, compounds isolated from Vernonia chinensis exhibited significant cytotoxic effects against P-388 and A-549 tumor cell lines (Chen et al., 2005). Additionally, compounds from Pseudoelephantopus spicatus were evaluated for their cytotoxic effects on several human cancer cell lines, showing notable efficacy (Yang et al., 2007).

Antiplasmodial Activity

Studies have identified certain hirsutinolides, including variants of 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide, as exhibiting in vitro antiplasmodial activity. These compounds have been isolated from Vernonia staehelinoides and demonstrated potential as scaffolds for structure-activity relationship studies in antiplasmodial research (Pillay et al., 2007).

Chemical Synthesis and Structural Analysis

In the realm of organic chemistry, the synthesis and structural elucidation of compounds related to 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide have been topics of interest. For example, research has been conducted on the synthesis and NMR spectral analysis of related amine heterocycles, which can provide insights into the chemical properties and potential applications of these compounds in various fields (Saba et al., 2007).

Mechanism of Action

Target of Action

8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes : 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes: Cytochrome P450 2A6 (CYP2A6) and Monoamine Oxidases (MAO-A and MAO-B) . CYP2A6 is involved in the metabolism of various xenobiotics and endogenous compounds, while MAO-A and MAO-B are crucial for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine .

Mode of Action

This compound acts as an irreversible inhibitor of CYP2A6 and MAO enzymes. By binding covalently to the active sites of these enzymes, it prevents their normal catalytic activity. The inhibition of CYP2A6 reduces the metabolism of its substrates, potentially leading to increased levels of these compounds in the body. Similarly, inhibition of MAO-A and MAO-B results in elevated levels of monoamines, which can affect mood and neurological functions .

Biochemical Pathways

The inhibition of CYP2A6 affects the metabolic pathway of nicotine and other xenobiotics, potentially altering their pharmacokinetics and dynamics. For MAO-A and MAO-B, the inhibition disrupts the monoamine degradation pathway , leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine. This can have downstream effects on mood regulation, cognitive functions, and other neurological processes .

Result of Action

At the molecular level, the inhibition of CYP2A6 and MAO enzymes by 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate leads to increased levels of their substrates . This can result in enhanced pharmacological effects of drugs metabolized by CYP2A6 and elevated neurotransmitter levels due to MAO inhibition. At the cellular level, these changes can affect cell signaling, neurotransmission, and overall cellular homeostasis .

Action Environment

The efficacy and stability of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability might be compromised in extreme pH conditions or high temperatures. Additionally, the presence of other inhibitors or substrates of CYP2A6 and MAO enzymes can affect its inhibitory potency and overall efficacy .

: Information sourced from MedChemExpress and BioCrick datasheets on 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate.

Properties

IUPAC Name

[6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFWDFNNMSZVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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